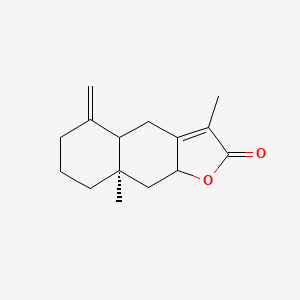
Asterolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asterolide is a naturally occurring sesquiterpene lactone, primarily isolated from the plant species Asteraceae. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, characterized by a lactone ring fused to a sesquiterpene backbone, contributes to its wide range of pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Asterolide involves several steps, starting from simple organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the lactone ring, followed by various functional group modifications to achieve the final structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Asteraceae plant family. The extraction process involves solvent extraction, followed by purification techniques like chromatography to isolate this compound in its pure form. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, offering a sustainable and scalable method for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Asterolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each exhibiting unique biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Asterolide serves as a valuable intermediate in organic synthesis, enabling the development of novel compounds with enhanced properties.
Biology: Research has shown that this compound can modulate cellular pathways, making it a promising candidate for studying cell signaling and gene expression.
Medicine: The anticancer and anti-inflammatory properties of this compound have led to its investigation as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: this compound’s antimicrobial properties make it useful in the development of preservatives and antimicrobial coatings for industrial applications.
Wirkmechanismus
The mechanism of action of Asterolide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response. By blocking NF-κB signaling, this compound reduces the expression of pro-inflammatory cytokines and mediators. Additionally, this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Asterolide can be compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a similar lactone ring structure, this compound is unique in its specific functional groups and biological activities. For instance:
Parthenolide: Known for its anti-inflammatory and anticancer properties, parthenolide differs from this compound in its molecular structure and specific targets.
Artemisinin: Widely used as an antimalarial agent, artemisinin has a distinct peroxide bridge that is not present in this compound.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and diverse pharmacological effects.
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(8aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12?,13?,15-/m1/s1 |
InChI-Schlüssel |
OQYBLUDOOFOBPO-SSDMNJCBSA-N |
Isomerische SMILES |
CC1=C2CC3C(=C)CCC[C@@]3(CC2OC1=O)C |
Kanonische SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


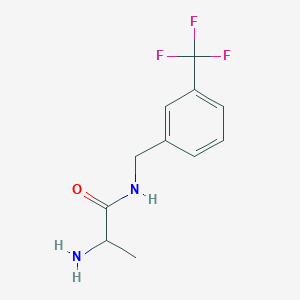
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14790738.png)
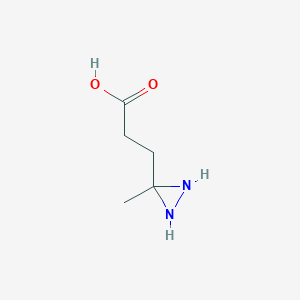

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B14790751.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
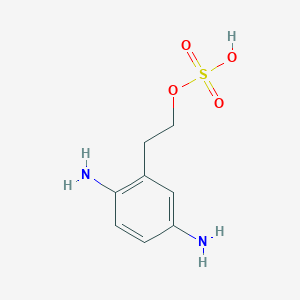
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
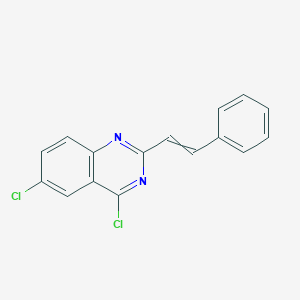
![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
